molecular formula C21H20FN3O5S B2436178 ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate CAS No. 920194-12-3

ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate

Cat. No.: B2436178
CAS No.: 920194-12-3
M. Wt: 445.47
InChI Key: BZMJJTDTTRMIDI-UHFFFAOYSA-N
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Description

Ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H20FN3O5S and its molecular weight is 445.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Research indicates the synthesis of compounds related to ethyl 4-(N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate and their potential antimicrobial activity. Compounds with similar structures have been evaluated for activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Synthesis and Characterization for Potential Applications

  • Synthesis and Characterization : Studies have been conducted on synthesizing and characterizing compounds akin to this compound, with emphasis on their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Biodegradation Research

  • Biodegradation Studies : Research into the biodegradation of similar compounds has been conducted, providing insights into environmental implications and degradation pathways. This research is crucial for understanding the environmental impact of such chemicals (Li et al., 2016).

Structural Analysis and Molecular Docking

  • Structural and Molecular Studies : Advanced techniques like FT-IR, FT-Raman, and molecular docking have been used to study compounds structurally related to this compound. These studies are pivotal for understanding molecular interactions and potential pharmaceutical applications (El-Azab et al., 2016).

Anti-Juvenile Hormone Activity

  • Entomological Research : There's research on compounds with a similar structure showing anti-juvenile hormone activity, indicating potential applications in entomology and pest control (Ishiguro et al., 2003).

Mechanism of Action

Target of Action

The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound acts as a potent triple-acting PPARα, -γ, and -δ agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in gene expression .

Biochemical Pathways

Upon activation, PPARs regulate several biological pathways. These include lipid metabolism, glucose homeostasis, cell proliferation and differentiation, and immune response . The downstream effects of these pathways can lead to changes in cellular function and overall organism health .

Result of Action

The activation of PPARs by the compound can lead to various molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduced inflammation, and regulation of cell growth and differentiation . The specific effects would depend on the cell type and the specific PPARs activated.

Properties

IUPAC Name

ethyl 4-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-2-29-21(26)16-5-9-18(10-6-16)31(27,28)23-13-14-30-20-12-11-19(24-25-20)15-3-7-17(22)8-4-15/h3-12,23H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMJJTDTTRMIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.